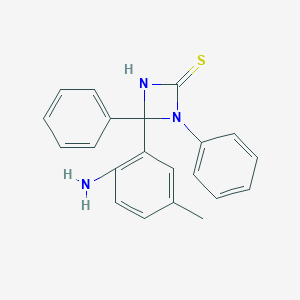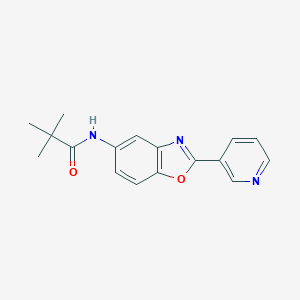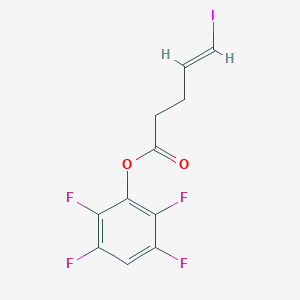
5-chloro-N-(3-pyridinyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-pyridinyl)-1-naphthamide, also known as CPN, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPN is a small molecule that belongs to the class of naphthamide derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide is not fully understood, but studies have suggested that it targets specific signaling pathways that are involved in cell growth and survival. 5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival, leading to apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide also modulates the expression of certain genes that are involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide inhibits the growth of cancer cells by inducing apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide has a low toxicity profile and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(3-pyridinyl)-1-naphthamide in lab experiments is its high purity and yield, which makes it a reliable compound for scientific research. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have low toxicity and is well-tolerated in vivo, making it a suitable candidate for further development. However, one of the limitations of using 5-chloro-N-(3-pyridinyl)-1-naphthamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(3-pyridinyl)-1-naphthamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide and its potential side effects. Overall, 5-chloro-N-(3-pyridinyl)-1-naphthamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
5-chloro-N-(3-pyridinyl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with 3-pyridinecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 5-chloro-N-(3-pyridinyl)-1-naphthamide in its pure form. The synthesis of 5-chloro-N-(3-pyridinyl)-1-naphthamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-pyridinyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-chloro-N-(3-pyridinyl)-1-naphthamide is its ability to inhibit the growth of cancer cells. Studies have shown that 5-chloro-N-(3-pyridinyl)-1-naphthamide induces apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
5-chloro-N-(3-pyridinyl)-1-naphthamide |
|---|---|
Molekularformel |
C16H11ClN2O |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
5-chloro-N-pyridin-3-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
InChI-Schlüssel |
OEZYIHDTUHYUFF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)

